Computed Lipophilicity (XLogP): Isoquinoline Core Lowers LogP vs. the Direct Quinoline Analog
The target compound exhibits a computed XLogP3 of 2.1, which is 0.1 log unit lower than the direct quinoline analogue 2-methyl-3H-imidazo[4,5-f]quinoline (XLogP3 = 2.2) and 0.4 log unit higher than the parent, unsubstituted 1H-imidazo[4,5-f]isoquinoline (XLogP3 = 1.7) [1][2]. The reduced lipophilicity relative to the quinoline congener is attributable to the different electronic distribution of the isoquinoline ring system and may affect passive membrane permeability, protein binding, and metabolic clearance in predictable ways [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-methyl-3H-imidazo[4,5-f]quinoline (XLogP3 = 2.2); 1H-imidazo[4,5-f]isoquinoline (XLogP3 = 1.7) |
| Quantified Difference | ΔXLogP = −0.1 vs. quinoline analogue; +0.4 vs. parent isoquinoline |
| Conditions | Computed via XLogP3 3.0 (PubChem 2024/2025 release); computational prediction |
Why This Matters
Even a 0.1 log unit difference in lipophilicity can shift ligand efficiency metrics and oral bioavailability predictions, making the isoquinoline scaffold a distinct starting point for medicinal chemistry optimisation.
- [1] PubChem CID 15040650 – 2-methyl-3H-imidazo[4,5-f]isoquinoline, Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 150368 – 2-methyl-3H-imidazo[4,5-f]quinoline, Computed Properties. National Center for Biotechnology Information. View Source
- [3] PubChem CID 45078148 – 3H-imidazo[4,5-f]isoquinoline (parent), Computed Properties. National Center for Biotechnology Information. View Source
